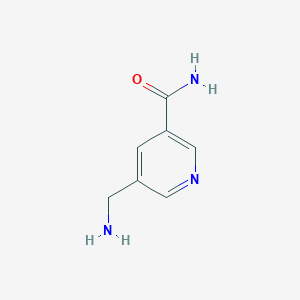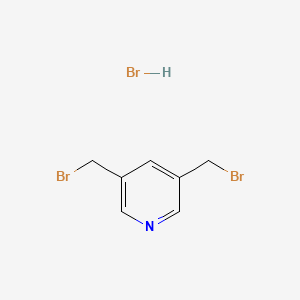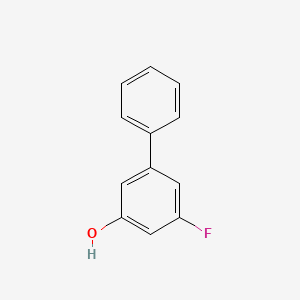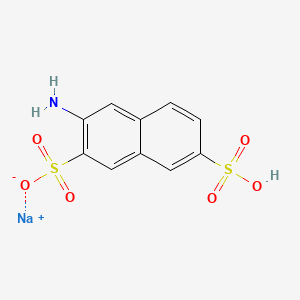
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is a synthetic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has gained significant attention due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate typically involves the sulfonation of naphthalene derivatives followed by amination. The reaction conditions often include the use of sulfuric acid and ammonia under controlled temperatures to ensure the desired substitution on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-amino-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into organic molecules. This activity is crucial in various biochemical and industrial processes, where it modifies the properties of target molecules .
Comparación Con Compuestos Similares
- Sodium 2-naphthol-6,8-disulfonate
- Sodium 1-naphthol-3,6-disulfonate
- Sodium 4-amino-3-nitrobenzenesulfonate
Comparison: Compared to these similar compounds, Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring selective sulfonation and amination .
Propiedades
Número CAS |
5332-41-2 |
|---|---|
Fórmula molecular |
C10H8NNaO6S2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
sodium;6-amino-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clave InChI |
SBRWTQONIUBBNF-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
Números CAS relacionados |
5332-41-2 135-50-2 79873-40-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


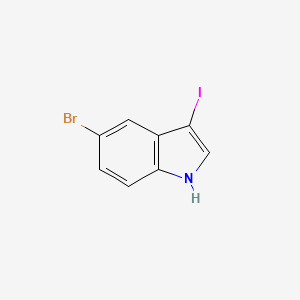
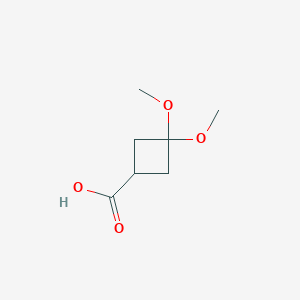
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
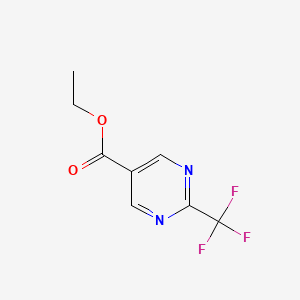
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
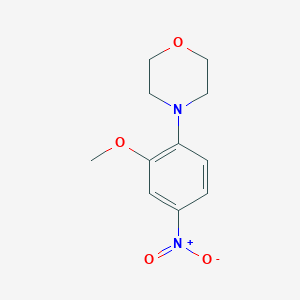
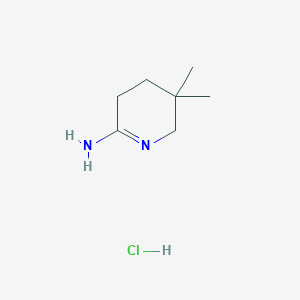
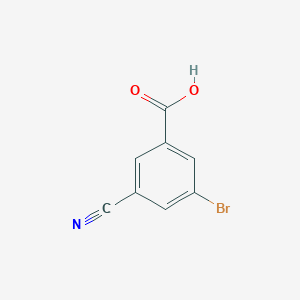
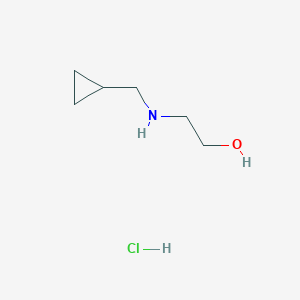
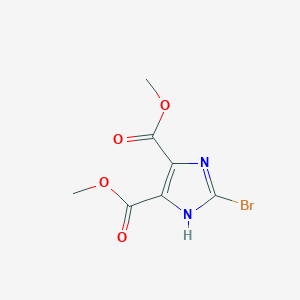
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
